

# physical and chemical properties of Megastigm-7-ene-3,4,6,9-tetrol

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## Compound of Interest

Compound Name: Megastigm-7-ene-3,4,6,9-tetrol

Cat. No.: B1149597

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## An In-depth Technical Guide to Megastigm-7-ene-3,4,6,9-tetrol

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Megastigm-7-ene-3,4,6,9-tetrol** is a sesquiterpenoid natural product that has been isolated from plant sources, including *Apollonias barbujana* and *Desmos cochinchinensis* var. *fulvescens* Ban. As a member of the megastigmane class of compounds, which are known for their diverse biological activities, this molecule holds potential for further investigation in the fields of pharmacology and drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Megastigm-7-ene-3,4,6,9-tetrol**, along with representative experimental protocols and an exploration of its potential biological activities and associated signaling pathways.

### Physical and Chemical Properties

The structural and physicochemical properties of **Megastigm-7-ene-3,4,6,9-tetrol** are summarized in the tables below. It is important to note that while some key identifiers and properties have been established, specific experimental data such as melting point, boiling point, and detailed spectral data are not readily available in the public domain.

Table 1: General and Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>24</sub> O <sub>4</sub>	[1][2]
Molecular Weight	244.33 g/mol	[1][2]
CAS Number	180164-14-1	[1]
Appearance	Data not available	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]

Table 2: Spectroscopic Data

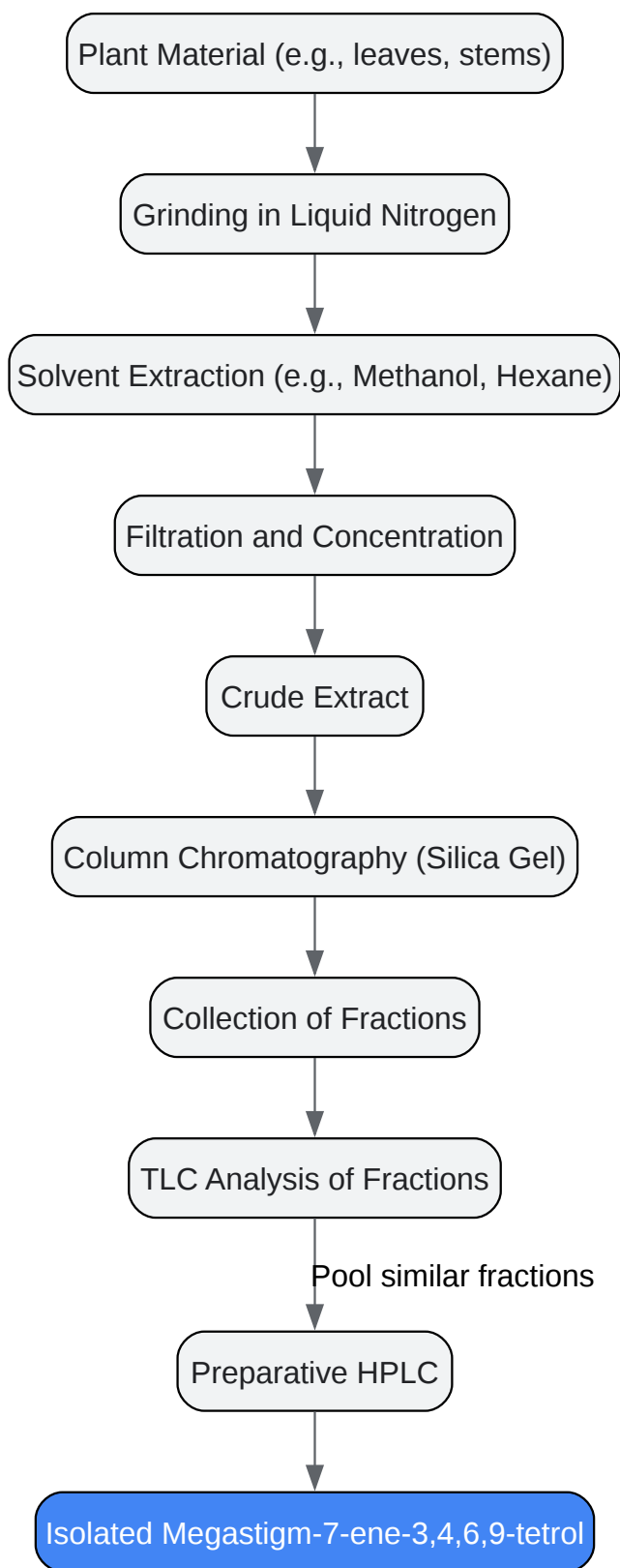
Spectroscopic Data	Details
<sup>1</sup> H NMR	The structure of a stereoisomer, 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol, was elucidated using 1D and 2D NMR, but specific chemical shift data for the title compound is not publicly available.
<sup>13</sup> C NMR	As with <sup>1</sup> H NMR, the structure of a stereoisomer has been confirmed by <sup>13</sup> C NMR, but the specific spectral data for Megastigm-7-ene-3,4,6,9-tetrol is not available.
Mass Spectrometry	High-resolution mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular formula C <sub>13</sub> H <sub>24</sub> O <sub>4</sub> . However, specific fragmentation patterns are not documented in available literature.

## Experimental Protocols

Detailed experimental protocols for the specific isolation and characterization of **Megastigm-7-ene-3,4,6,9-tetrol** are not extensively published. However, the following sections provide representative methodologies for the extraction of terpenoids from plant material and their subsequent analysis, which would be applicable to this compound.

### General Protocol for Extraction and Isolation of Terpenoids from Plant Material

This protocol outlines a general procedure for the extraction and isolation of terpenoids, like **Megastigm-7-ene-3,4,6,9-tetrol**, from plant sources.



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*Figure 1: General workflow for the extraction and isolation of terpenoids.*

- **Preparation of Plant Material:** The plant material (e.g., leaves and stems of *Apollonias barbujana*) is collected and air-dried. The dried material is then ground into a fine powder.
- **Extraction:** The powdered plant material is extracted exhaustively with a suitable solvent, such as methanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.
- **Chromatographic Separation:** The ethyl acetate fraction, which is likely to contain the target compound, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate.
- **Purification:** Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure **Megastigm-7-ene-3,4,6,9-tetrol**.

## General Protocol for Structural Elucidation

The following outlines the standard spectroscopic techniques used for the structural elucidation of natural products.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - $^1\text{H}$  NMR: Provides information about the number of different types of protons and their chemical environments.
  - $^{13}\text{C}$  NMR: Shows the number of different types of carbon atoms in the molecule.
  - 2D NMR (COSY, HSQC, HMBC): These experiments are used to determine the connectivity between protons (COSY), directly attached proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), which allows for the complete assignment of the molecular structure.
- **Mass Spectrometry (MS):**

- High-Resolution Mass Spectrometry (HRMS): Used to determine the exact molecular formula of the compound by providing a highly accurate mass measurement.
- Tandem Mass Spectrometry (MS/MS): Provides information about the fragmentation pattern of the molecule, which can aid in structural elucidation.

## Biological Activity and Signaling Pathways

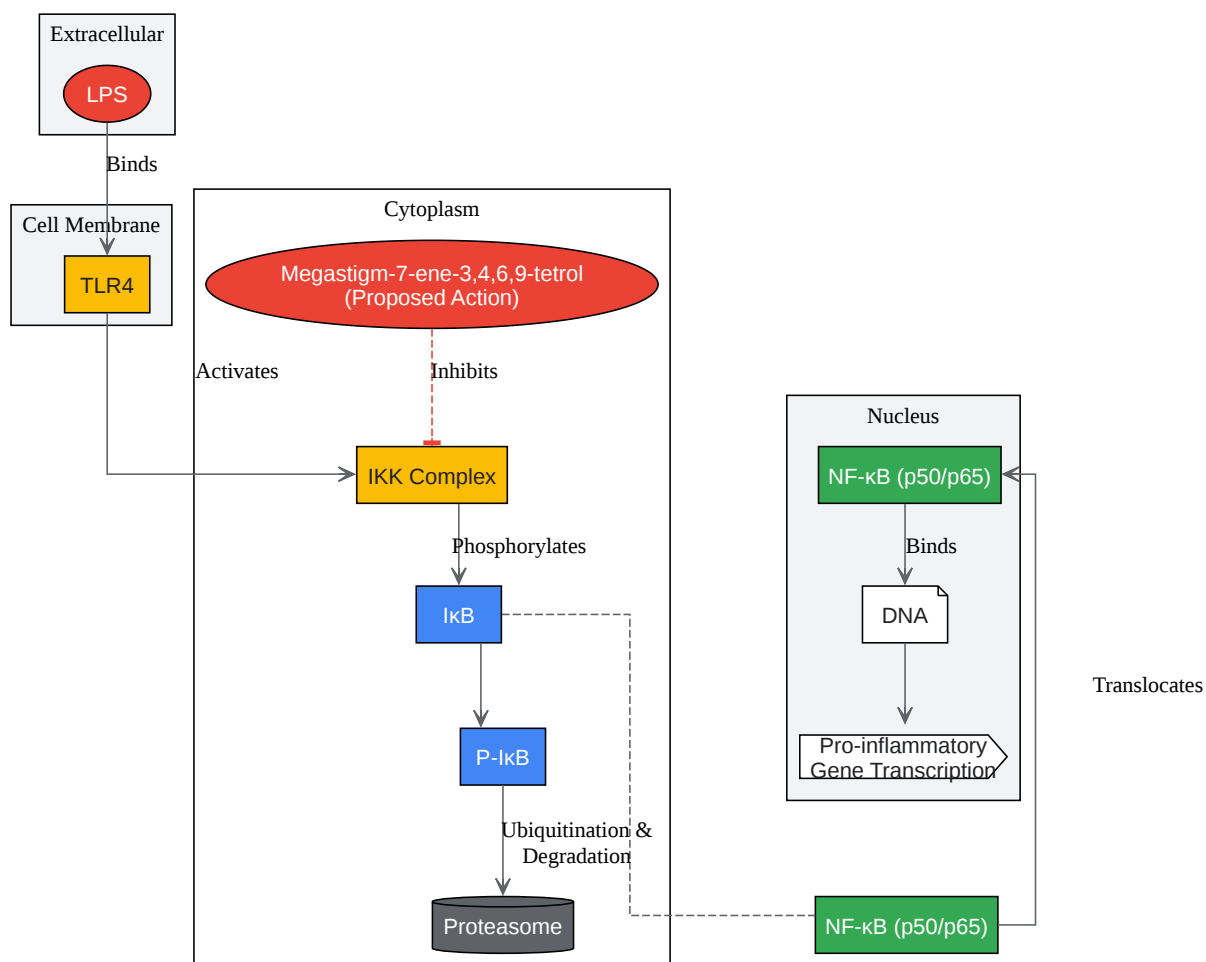
While specific biological activity data for **Megastigm-7-ene-3,4,6,9-tetrol** is limited, the broader class of megastigmane derivatives has been reported to possess various biological activities, most notably anti-inflammatory effects.

### Anti-inflammatory Activity

Studies on related megastigmane compounds have demonstrated their ability to inhibit the production of pro-inflammatory mediators. This anti-inflammatory action is often attributed to the modulation of key signaling pathways involved in the inflammatory response.

### Putative Signaling Pathway: Inhibition of NF-κB

A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. Based on studies of related megastigmane derivatives, a plausible mechanism of action for **Megastigm-7-ene-3,4,6,9-tetrol** is the inhibition of NF-κB activation.



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Figure 2: Proposed inhibition of the NF-κB signaling pathway.

### Pathway Description:

- **Activation:** Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), bind to Toll-like receptor 4 (TLR4) on the cell surface.
- **Signal Transduction:** This binding event triggers a downstream signaling cascade that leads to the activation of the I $\kappa$ B kinase (IKK) complex.
- **I $\kappa$ B Phosphorylation and Degradation:** The activated IKK complex phosphorylates the inhibitory protein I $\kappa$ B $\alpha$ . This phosphorylation marks I $\kappa$ B $\alpha$  for ubiquitination and subsequent degradation by the proteasome.
- **NF- $\kappa$ B Translocation:** The degradation of I $\kappa$ B $\alpha$  releases the NF- $\kappa$ B (typically a heterodimer of p50 and p65 subunits), which is then free to translocate from the cytoplasm into the nucleus.
- **Gene Transcription:** In the nucleus, NF- $\kappa$ B binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines, chemokines, and enzymes.
- **Proposed Inhibition:** It is hypothesized that **Megastigm-7-ene-3,4,6,9-tetrol**, like other related megastigmene derivatives, may inhibit the IKK complex. This would prevent the phosphorylation and degradation of I $\kappa$ B $\alpha$ , thereby sequestering NF- $\kappa$ B in the cytoplasm and preventing the transcription of pro-inflammatory genes.

## Conclusion and Future Directions

**Megastigm-7-ene-3,4,6,9-tetrol** is a natural product with a chemical scaffold that suggests potential biological activity, particularly in the realm of anti-inflammatory therapeutics. While its physical and chemical properties are not yet fully characterized in publicly accessible literature, this guide provides a foundational understanding of the compound based on available data and knowledge of related molecules.

Future research should focus on:

- The complete structural elucidation of **Megastigm-7-ene-3,4,6,9-tetrol**, including the acquisition and publication of detailed NMR and mass spectrometry data.



- The determination of its key physical properties, such as melting point.
- In-depth investigation into its biological activities, including validation of its anti-inflammatory effects and exploration of other potential therapeutic applications.
- Elucidation of the precise molecular mechanisms underlying its biological activities, including confirmation of its effects on the NF- $\kappa$ B signaling pathway and other relevant cellular targets.

Such studies will be crucial in unlocking the full therapeutic potential of this and other related megastigmane derivatives.

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## References

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